molecular formula C19H29N7O2 B2815392 1-(2-azaperhydroepinylethyl)-3,4,7,9-tetramethyl-5,7,9-trihydro-4H-1,2,4-triaz ino[4,3-h]purine-6,8-dione CAS No. 923674-55-9

1-(2-azaperhydroepinylethyl)-3,4,7,9-tetramethyl-5,7,9-trihydro-4H-1,2,4-triaz ino[4,3-h]purine-6,8-dione

Cat. No. B2815392
CAS RN: 923674-55-9
M. Wt: 387.488
InChI Key: WYZWCBBPCNHPGG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of purine derivatives can vary greatly depending on the specific compound. For instance, some purine derivatives have been synthesized via condensation reactions of corresponding azo dyes with certain urea derivatives .


Molecular Structure Analysis

The molecular structure of purine derivatives is characterized by a two-ring structure, composed of a six-membered pyrimidine ring fused to a five-membered imidazole ring .


Chemical Reactions Analysis

Purine derivatives can undergo various chemical reactions. For example, xanthine, a type of purine, can be converted to uric acid by the action of the enzyme xanthine oxidase .


Physical And Chemical Properties Analysis

The physical and chemical properties of purine derivatives can vary. For example, xanthine is a white solid that decomposes upon melting and is slightly soluble in water .

Scientific Research Applications

Synthesis and Anticancer Activity

The synthesis and study of triazino and triazolo purine derivatives have shown significant promise in medicinal chemistry. For instance, certain synthesized compounds demonstrated considerable anticancer activity against melanoma MALME-3M, non-small lung cancer HOP-92, and breast cancer T-47D cell lines. These compounds, through their structural modifications, offer potential pathways for the development of new anticancer agents (Ashour et al., 2012).

Antimicrobial Activity

Additionally, synthesized compounds exhibited notable antimicrobial activities, with some being as active as ampicillin against certain strains of bacteria. This highlights the potential of these compounds in addressing antibiotic resistance and developing new antimicrobial agents (Ashour et al., 2012).

Synthesis Techniques and Structural Analysis

Research into the synthesis of triazino and triazolo purine derivatives through innovative chemical reactions expands the toolkit available for drug discovery. The ability to create diverse structural analogues enables the exploration of structure-activity relationships crucial for designing more effective therapeutic agents (Simo et al., 2000).

Exploration of Novel Scaffolds

The exploration of 1,3,5-triazine-based analogues as isosteres to purines has opened new avenues in the design of kinase inhibitors, phosphodiesterase inhibitors, and anticancer agents. This work underscores the importance of molecular diversity and the strategic use of isosterism in medicinal chemistry (Lim & Dolzhenko, 2014).

Development of Fused Purine Analogues

The development of novel fused purine analogues and the subsequent screening of these compounds against a wide range of cancer cell lines highlight the potential of these molecules in cancer therapy. The identification of compounds with potent anticancer activity against various cancer types reinforces the role of fused purine analogues in drug discovery and development (Hassan et al., 2017).

Mechanism of Action

Target of Action

The primary targets of this compound are the Transient Receptor Potential Ankyrin 1 (TRPA1) channel and phosphodiesterases (PDEs) 4B/7A . TRPA1 is a member of the transient receptor potential channel family and plays a key role in pain perception. PDEs 4B/7A are enzymes that break down cyclic nucleotides, playing a crucial role in signal transduction.

Mode of Action

The compound acts by blocking the TRPA1 channel and inhibiting the activity of PDEs 4B/7A . This dual action helps to modulate pain perception and inflammation. The compound’s interaction with these targets leads to a decrease in pain and inflammation.

Biochemical Pathways

The compound affects the pain and inflammation pathways . By blocking the TRPA1 channel, it reduces the perception of pain. By inhibiting PDEs 4B/7A, it modulates the levels of cyclic nucleotides, which are key signaling molecules in inflammation .

Pharmacokinetics

The compound exhibits a favorable pharmacokinetic profile in animal models . .

Result of Action

The compound exhibits significant analgesic and anti-inflammatory activities . In animal models of pain and inflammation, it has shown promising results, reducing pain and inflammation effectively .

Safety and Hazards

The safety and hazards associated with purine derivatives can vary depending on the specific compound. Some purine derivatives, such as caffeine, are generally safe for consumption in moderate amounts but can cause adverse effects at high doses .

Future Directions

Research into purine derivatives is ongoing, with potential applications in various fields including medicine and pharmacology. For example, some purine derivatives have shown promise as potential treatments for conditions such as neuropathic pain .

properties

IUPAC Name

1-[2-(azepan-1-yl)ethyl]-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N7O2/c1-13-14(2)26-15-16(22(3)19(28)23(4)17(15)27)20-18(26)25(21-13)12-11-24-9-7-5-6-8-10-24/h14H,5-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYZWCBBPCNHPGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=NN(C2=NC3=C(N12)C(=O)N(C(=O)N3C)C)CCN4CCCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(azepan-1-yl)ethyl]-3,4,7,9-tetramethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione

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